

Anabaseine-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Anabaseine-d4

Cat. No.: B561989

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Anabaseine-d4**, a deuterated isotopologue of Anabaseine. It is intended for professionals in research and drug development, offering detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Compound Data: Anabaseine-d4

Anabaseine-d4 is the deuterated form of Anabaseine, a naturally occurring alkaloid. The deuteration provides a valuable tool for metabolic studies and as an internal standard in analytical assays. It is important to note that various deuterated isomers of Anabaseine exist, which can lead to different CAS numbers and slight variations in molecular weight. The table below summarizes the key quantitative data for **Anabaseine-d4** and its non-deuterated counterpart.

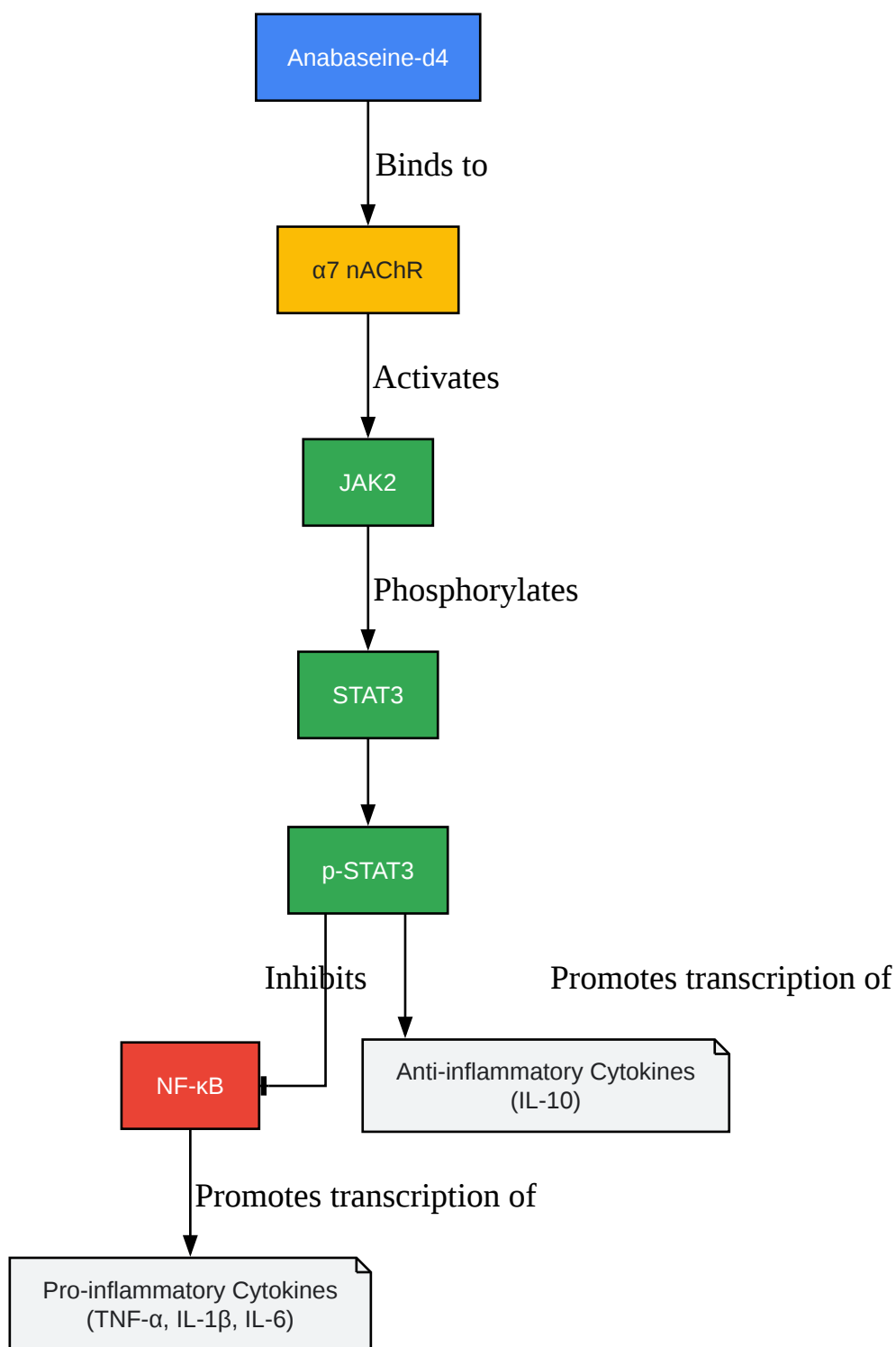
Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Common Synonyms
Anabaseine-d4	1020719-08-7[1][2]	C ₁₀ H ₈ D ₄ N ₂ [3][4]	164.24[3]	(R,S)-3-(2-Piperidinyl)pyridine-2,4,5,6-d ₄ , 3,4,5,6-Tetrahydro-2,3'-bipyridine-d ₄
1020719-05-4	C ₁₀ H ₁₀ D ₄ N ₂	164.26		
(S)-Anabasine-d4	494-52-0 (Unlabelled)	C ₁₀ H ₁₀ D ₄ N ₂	166.26	(S)-3-(piperidin-2-yl)pyridine-d ₄
Anabaseine (non-deuterated)	494-52-0	C ₁₀ H ₁₄ N ₂	162.23	3-(2-Piperidinyl)pyridine

Mechanism of Action and Signaling Pathways

Anabaseine and its deuterated analog are potent agonists of nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the $\alpha 7$ subtype. The binding of **Anabaseine-d4** to $\alpha 7$ nAChRs triggers a cascade of intracellular events, most prominently the cholinergic anti-inflammatory pathway (CAP).

The Cholinergic Anti-inflammatory Pathway (CAP)

The activation of $\alpha 7$ nAChRs on immune cells, such as macrophages, is a key mechanism for the anti-inflammatory effects of Anabaseine. This pathway involves the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling cascade. The binding of **Anabaseine-d4** to the $\alpha 7$ nAChR leads to the activation of JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 can then modulate gene expression. A crucial consequence of this pathway is the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF- κ B). This inhibition leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6), while promoting the release of the anti-inflammatory cytokine IL-10.

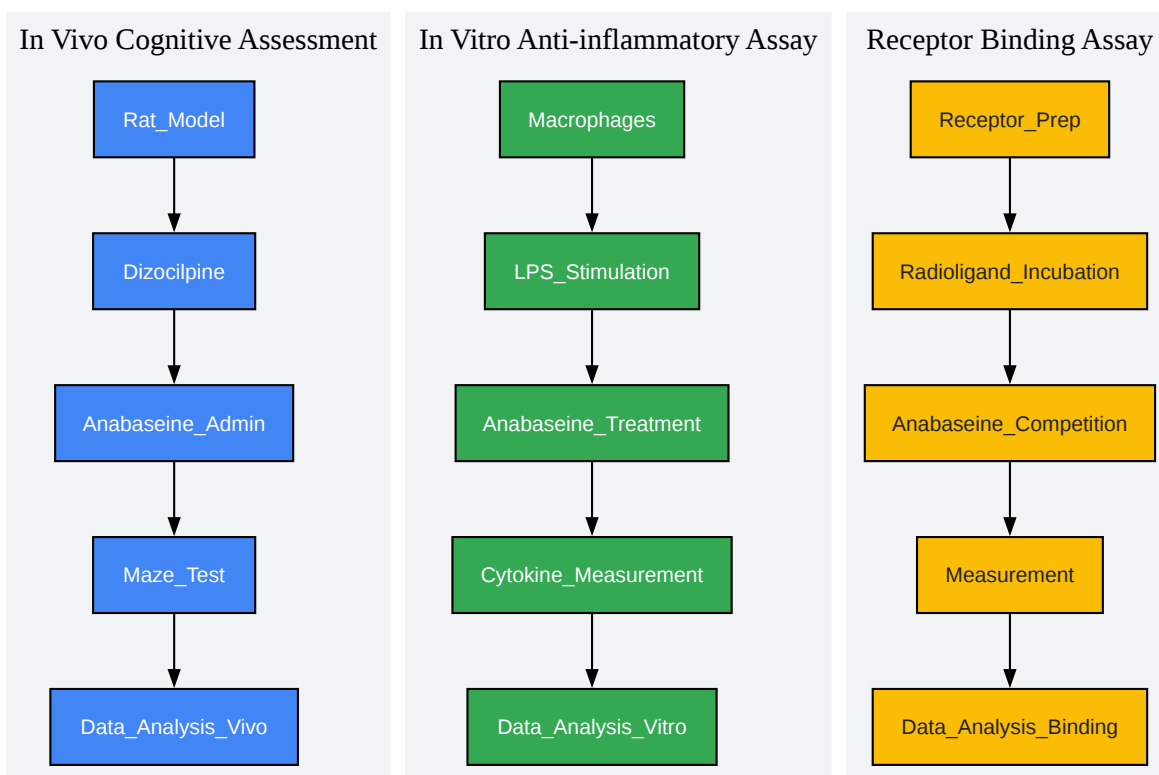
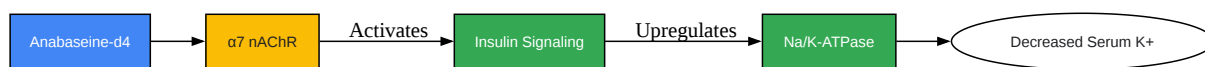


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Anabaseine-d4 activates the Cholinergic Anti-inflammatory Pathway.

Insulin Signaling Pathway in Crush Syndrome

Research has also indicated a role for $\alpha 7$ nAChR activation in modulating the insulin signaling-Na/K-ATPase pathway, which has been shown to decrease on-site mortality in animal models of crush syndrome. Activation of the receptor appears to lower serum potassium levels through this pathway.



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